N1 vs N2 Regioisomer: Impact on Biological Activity and Synthetic Accessibility
1-(Ethoxymethyl)-1H-indazol-6-amine is the N1-alkylated regioisomer. In contrast, 2-(ethoxymethyl)-2H-indazol-6-amine (CAS 2137733-12-9) is the N2-alkylated regioisomer. N1- and N2-alkyl indazoles have been demonstrated to exhibit distinct pharmaceutical and biological activities due to their differing molecular shapes and electrostatic distributions [1]. In cannabinoid receptor systems, the N2-alkylation change has been shown to significantly lower activity at both CB1 and CB2 receptors compared to the N1-analogs [2]. Synthetic access to the N1 regioisomer in high purity requires controlled conditions; the Beilstein J. Org. Chem. study reports that under optimized conditions (NaH/THF), N1 regioselectivity can exceed 99:1 for certain substrates, but this selectivity is highly dependent on C-3 substitution and reaction conditions [3].
| Evidence Dimension | Regioisomeric identity (N1 vs N2 alkylation) and its documented impact on biological activity |
|---|---|
| Target Compound Data | N1-ethoxymethyl substitution (confirmed N1 regioisomer, CAS 1492795-24-0); SMILES: CCOCn1ncc2ccc(N)cc21 |
| Comparator Or Baseline | N2-ethoxymethyl substitution (2-(ethoxymethyl)-2H-indazol-6-amine, CAS 2137733-12-9); SMILES: CCOCn1cc2ccc(N)cc2n1; both share identical molecular formula C10H13N3O and MW 191.23 |
| Quantified Difference | N1 vs N2 regioisomers produce distinct molecular shapes and electrostatic distributions; in published cannabinoid systems, N2-alkylation significantly lowers receptor activity compared to N1-analogs. Synthetic N1:N2 ratios range from ~50:50 under non-optimized conditions to >99:1 under optimized NaH/THF conditions for suitable substrates. |
| Conditions | Regioisomeric comparison based on published literature on indazole N-alkylation (Zhang et al. 2025; Sciencedirect Indazoles review; Beilstein J. Org. Chem. 2021). Synthetic regioselectivity data from Alam & Keating 2021 using methyl 1H-indazole-3-carboxylate as model substrate. |
Why This Matters
Procurement of the incorrect regioisomer (N2 instead of N1) can lead to complete loss of intended biological activity in the final drug candidate, as documented across multiple indazole-based therapeutic programs [1][2]; verifying regioisomeric identity by NMR or SMILES confirmation (CCOCn1ncc2... vs CCOCn1cc2...) is therefore critical before initiating synthesis.
- [1] Zhang X, Xiang Y, Zhao X, Zhou X, Chen W, Peng Y. Lewis acid-catalyzed regiodivergent N-alkylation of indazoles with donor–acceptor cyclopropanes. Organic Chemistry Frontiers. 2025;12:766-771. doi:10.1039/D4QO01493F. View Source
- [2] Sciencedirect. Indazoles review. By working with the indazole core, the additional nitrogen atom allows for the generation of regioisomers by alkylating at the N2-position. Generally this change significantly lowers activity at both cannabinoid receptors, but these regioisomers have been identified as minor contaminates in samples of N1-analogs (Longworth et al., 2016). View Source
- [3] Alam RM, Keating JJ. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. 2021;17:1939–1951. doi:10.3762/bjoc.17.127. View Source
